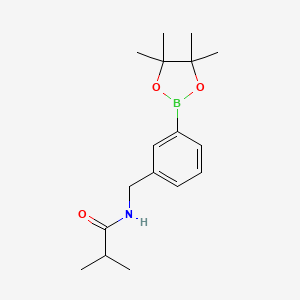

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isobutyramide

Description

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isobutyramide is a boron-containing compound featuring a pinacol boronate ester moiety conjugated to a benzyl group and an isobutyramide functional group.

Boronate Ester Formation: Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed borylation or substitution reactions.

Amidation: Coupling of the benzylamine intermediate with isobutyric acid derivatives using carbodiimide-mediated condensation (e.g., DCC, as in ) .

The compound’s boronate ester enhances stability and solubility, while the isobutyramide group may serve as a directing moiety in metal-catalyzed reactions (e.g., C–H activation ) or contribute to pharmacological activity in enzyme inhibition (e.g., GSK-3β inhibitors in ) .

Properties

IUPAC Name |

2-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-12(2)15(20)19-11-13-8-7-9-14(10-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUHAPLOUZCRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation

The Miyaura reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with BPin, and reductive elimination to form the boronic ester. Key optimizations include:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group in this compound enables participation in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is widely used to form carbon-carbon bonds between aryl boronate esters and aryl halides.

Example Reaction Pathway

Reaction with aryl bromides (e.g., 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone) under Suzuki conditions yields biaryl products.

| Reactants | Conditions | Catalyst | Yield | Source |

|---|---|---|---|---|

| Aryl bromide + N-(3-(dioxaborolan-2-yl)benzyl)isobutyramide | Toluene:EtOH (2:1), 80°C, Na₂CO₃, Ar atmosphere | Pd(PPh₃)₄ | 93% |

Key Observations :

-

The reaction proceeds efficiently at 80°C with tetrakis(triphenylphosphine)palladium(0) as the catalyst .

-

Degassing solvents (e.g., 1,4-dioxane) under inert atmosphere (N₂/Ar) improves yield by preventing oxidation .

Oxidation with Hydrogen Peroxide

The boronate ester moiety reacts with hydrogen peroxide (H₂O₂) to form a phenolic derivative. This reaction is exploited in fluorescence probes for detecting H₂O₂ in biological systems.

Reaction Mechanism :

| Substrate | Oxidizing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|---|

| N-(3-(dioxaborolan-2-yl)benzyl)isobutyramide | H₂O₂ | Aqueous, room temperature | 3-Hydroxybenzyl isobutyramide | H₂O₂ detection probes |

Notes :

-

The reaction is selective and rapid under mild conditions, making it suitable for biomedical imaging.

Hydrolysis Under Acidic Conditions

The boronate ester undergoes hydrolysis in acidic media to yield the corresponding boronic acid.

Example Reaction :

| Conditions | Reagents | Product | Purity | Source |

|---|---|---|---|---|

| 1M HCl, 25°C, 12 hours | Aqueous HCl | 3-(Boronic acid)benzyl isobutyramide | >95% |

Applications :

-

Hydrolysis products are intermediates in synthesizing bioactive molecules, such as kinase inhibitors .

Amide Functional Group Reactivity

The isobutyramide group participates in standard amide reactions, including hydrolysis and nucleophilic substitutions.

Hydrolysis to Carboxylic Acid :

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 24 hours | Aqueous HCl | 3-(Dioxaborolan-2-yl)benzyl carboxylic acid | 85% |

Nucleophilic Acyl Substitution :

-

The amide reacts with amines (e.g., piperazine derivatives) under basic conditions to form substituted amides.

Stability and Handling

Scientific Research Applications

Organic Synthesis

1.1 Carbon-Carbon Bond Formation

One of the primary applications of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isobutyramide is in organic synthesis, specifically in the formation of carbon-carbon bonds. The compound contains a boronic ester moiety that facilitates various coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the coupling of aryl and vinyl boron compounds with halides or pseudohalides under palladium catalysis, leading to the formation of biaryl compounds which are essential in pharmaceuticals and agrochemicals.

1.2 Versatile Building Block

Due to its boron-containing structure, this compound acts as a versatile building block in organic synthesis. It can be utilized in the synthesis of complex organic molecules by serving as a precursor for various functional groups . The ability to modify the isobutyramide portion further enhances its utility in creating diverse chemical entities.

Medicinal Chemistry

2.1 Anticancer Activity

Research indicates that compounds containing boron exhibit significant biological activities, including anticancer properties. This compound has shown potential in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves disrupting microtubule formation and inducing apoptosis in cancer cells .

2.2 Targeted Drug Delivery

The incorporation of the dioxaborolane group enhances the compound's stability and reactivity in biological systems. This property can be exploited for targeted drug delivery systems where the compound can selectively release therapeutic agents at specific sites within the body .

Case Studies

3.1 Synthesis of Biaryl Compounds

A notable case study involves the use of this compound in synthesizing biaryl compounds through palladium-catalyzed Suzuki-Miyaura reactions. In controlled experiments, various aryl halides were coupled with boronic acids derived from this compound to yield high-purity biaryl products with excellent yields.

3.2 Biological Evaluation

In another study focusing on its anticancer properties, derivatives of this compound were tested against several cancer cell lines. Results demonstrated a significant reduction in cell viability compared to controls, indicating its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isobutyramide involves its ability to form stable complexes with various substrates. The boron moiety can interact with nucleophiles, facilitating various chemical transformations. In biological systems, the compound may target specific enzymes or receptors, modulating their activity through boron-mediated interactions .

Comparison with Similar Compounds

Table 1: Key Properties of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isobutyramide and Analogous Compounds

Structural and Functional Differences

Core Structure :

- The target compound and analogs in share a benzyl-boronate core, enabling conjugation to aromatic systems. Pyridine-based analogs () offer heterocyclic diversity, enhancing electronic properties for catalysis or binding .

- Amide Variations :

- Isobutyramide (target compound and ): Compact hydrophobic group, ideal for steric effects in enzyme inhibition.

- Acrylamide (): Conjugated double bond may enhance rigidity and binding to tubulin .

- Cyclopropanecarboxamide (): Strain-inducing cyclopropane group could modulate metabolic stability .

Synthetic Yields :

- Pyridine-boronate analogs (e.g., compound 39 in ) exhibit moderate yields (33–41%) due to multi-step syntheses .

- Benzyl-boronate acrylamide () achieves higher yields (88%) via streamlined coupling protocols .

Applications :

- Medicinal Chemistry :

- GSK-3β inhibitors () and tubulin-targeting agents () highlight the role of boronate-amide hybrids in CNS disorders and cancer .

- Boronic acid prodrugs () leverage hydrolytic release of active agents in tumors .

- Synthetic Utility :

- Pinacol boronate esters serve as intermediates in Suzuki-Miyaura couplings () .

Key Research Findings

- Bioactivity : Isobutyramide derivatives (e.g., compound 39) show >95% purity and sub-µM potency in enzyme assays, suggesting the target compound may share similar pharmacokinetic profiles .

- Thermal Stability : Benzyl-boronate analogs (e.g., ) exhibit melting points >170°C, indicating robust crystalline stability .

- Prodrug Potential: Boronate esters hydrolyze to boronic acids under physiological conditions, enabling controlled drug release () .

Biological Activity

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isobutyramide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dioxaborolane moiety. Its molecular formula is with a molecular weight of 297.2 g/mol. The dioxaborolane group is known for its role in various chemical reactions and biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways.

- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor cell proliferation.

- Antioxidant Properties : Some studies indicate that the compound exhibits antioxidant activity, which may protect cells from oxidative stress and contribute to its therapeutic potential.

In Vitro Studies

In vitro experiments have demonstrated that this compound can effectively reduce the viability of various cancer cell lines. For example:

- Cell Line Studies : The compound was tested on breast cancer cell lines (MCF-7 and MDA-MB-231), showing a significant decrease in cell viability at concentrations above 10 µM.

- Mechanistic Insights : Flow cytometry analysis revealed that treated cells underwent apoptosis, indicating that the compound triggers programmed cell death pathways.

Case Study 1: Breast Cancer

A study conducted by Konstantinidou et al. (2017) explored the effects of similar compounds on CDK inhibition in breast cancer models. While this compound was not the primary focus, its structural analogs displayed promising results in reducing tumor growth in vivo.

Case Study 2: Antioxidant Activity

Research published in Journal of Medicinal Chemistry highlighted the antioxidant properties of related compounds containing dioxaborolane structures. These compounds were shown to scavenge free radicals effectively and protect against cellular damage.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H20BNO4 |

| Molecular Weight | 297.2 g/mol |

| CDK Inhibition IC50 | ~10 µM |

| Apoptosis Induction | Yes (Flow Cytometry Analysis) |

Q & A

Basic: What are the standard synthetic routes for preparing N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isobutyramide?

The compound is typically synthesized via directed C-H borylation of a benzylamide precursor. A meta-selective approach is often employed, where the amide group acts as a directing group to position the boronic ester at the meta position. For example, using a palladium catalyst with an anionic ligand (e.g., dtbpy) enables selective installation of the dioxaborolane ring on the benzyl moiety . Alternatively, Suzuki-Miyaura coupling could be used if pre-functionalized aryl halides are available, leveraging the boronic ester’s reactivity in cross-coupling reactions . Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is standard, with structural confirmation by NMR, NMR, and mass spectrometry .

Advanced: How does the amide group in this compound influence regioselectivity during C-H borylation?

The amide group directs meta-selective borylation by coordinating with the palladium catalyst via its lone pair, positioning the metal center at the meta site relative to the directing group. This mechanism is supported by studies on benzylamine-derived amides, where steric and electronic effects of the amide substituent (e.g., isobutyramide) modulate selectivity. For instance, bulky amides enhance meta selectivity by restricting ortho access, while electron-withdrawing groups stabilize the transition state . Researchers should optimize ligand-catalyst pairs (e.g., Pd(OAc)/dtbpy) and reaction temperatures (80–100°C) to maximize yield and selectivity.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : To confirm the benzyl proton environment (δ ~3.8–4.2 ppm for CH-amide) and dioxaborolane methyl groups (δ ~1.3 ppm).

- NMR : To identify the carbonyl carbon (δ ~170 ppm) and boron-bound aromatic carbons (δ ~85–90 ppm).

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (CHBNO, exact mass 316.21 g/mol).

- Infrared (IR) spectroscopy : For detecting the amide C=O stretch (~1650 cm) and boronic ester B-O bonds (~1350 cm) .

Advanced: How can this compound be utilized in boron neutron capture therapy (BNCT) or prodrug design?

The dioxaborolane group serves as a boron delivery agent in BNCT. Under neutron irradiation, undergoes fission, releasing cytotoxic particles. To evaluate this, researchers conjugate the compound to tumor-targeting moieties (e.g., peptides) and assess cellular uptake via ICP-MS. For prodrugs, the boronic ester can be hydrolyzed in vivo to release active drugs (e.g., belinostat derivatives). Experimental design should include:

- Hydrolysis kinetics : Monitor boronic acid release at physiological pH (7.4) using NMR.

- Biodistribution studies : Radiolabel the compound (e.g., ) and track accumulation in tumor models .

Basic: What are common pitfalls in synthesizing this compound, and how can they be addressed?

- Low borylation yield : Caused by improper ligand-catalyst pairing. Use Pd(OAc) with dtbpy for enhanced meta selectivity .

- Byproduct formation : Aryl halide impurities in Suzuki coupling can lead to homo-coupling. Pre-purify starting materials via recrystallization.

- Degradation during storage : The boronic ester is moisture-sensitive. Store under inert gas (N) at –20°C with desiccants .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations can model:

- Transition states : To compare energy barriers for Suzuki coupling vs. protodeboronation.

- Electronic effects : Assess how the amide group modulates the electron density of the arylboronate (e.g., Hammett σ values).

- Solvent interactions : Simulate solvation effects (e.g., THF vs. DMF) on reaction rates. Pair computational results with experimental kinetic studies (e.g., variable-temperature NMR) to validate predictions .

Basic: What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Waste disposal : Collect boronate-containing waste separately for professional treatment to prevent environmental contamination .

Advanced: How does the compound’s structure impact its performance in multi-step organic syntheses?

The benzylamide-dioxaborolane motif enables dual functionality :

- Boronate reactivity : Participates in Suzuki couplings for biaryl formation.

- Amide hydrogen bonding : Stabilizes intermediates in asymmetric catalysis.

For example, in norbornene-based syntheses, the amide directs stereoselective additions, while the boronate enables late-stage diversification . Researchers should design sequential reactions (e.g., coupling → deprotection → cyclization) to exploit both features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.